1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-28-17-7-4-15(5-8-17)10-11-23-21(26)24-13-18-14-25(22(27)31-18)16-6-9-19(29-2)20(12-16)30-3/h4-9,12,18H,10-11,13-14H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPIFSRONPBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with potential biological activity. This compound features an oxazolidinone ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for further research in drug development.
Chemical Structure
The compound's IUPAC name is N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea . Its molecular formula is , and it has a molecular weight of approximately 348.4 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O5 |
| Molecular Weight | 348.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The oxazolidinone moiety is particularly notable for its role in inhibiting bacterial protein synthesis, which can be leveraged for antibacterial applications.
Anticancer Activity
Research indicates that compounds containing oxazolidinone structures may exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The oxazolidinone derivatives have been extensively studied for their antimicrobial effects, particularly against Gram-positive bacteria. The presence of the dimethoxyphenyl and methoxyphenethyl groups may enhance the compound's lipophilicity, potentially improving its membrane permeability and overall efficacy against microbial pathogens.
Case Studies and Experimental Data
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazolidinones against resistant strains of bacteria. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis.
- Cytotoxicity Tests : In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells.
Comparison with Similar Compounds
Oxazolidinone vs. Triazolone
The target compound’s oxazolidinone core differs from the triazolone (1,2,4-triazol-5(4H)-one) structure observed in 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (). While both cores are five-membered heterocycles, the triazolone contains two nitrogen atoms in the ring, which may alter electronic distribution and binding interactions. Triazolone derivatives have demonstrated antimicrobial, antitumor, and analgesic activities in prior studies, suggesting that the core structure plays a critical role in bioactivity . The oxazolidinone scaffold, however, is more commonly associated with antibacterial agents (e.g., linezolid), though this specific derivative’s activity remains uncharacterized in the provided evidence.
Oxazolidinone vs. Oxazolidinedione
3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione () shares a related oxazolidinedione core but lacks the urea moiety. The dichlorophenyl substituent introduces electron-withdrawing groups, contrasting with the methoxy electron-donating groups in the target compound. This difference may influence reactivity, metabolic stability, and affinity for targets requiring aromatic π-π interactions .
Oxazolidinone vs. Pyrrolidinedione
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea () features a pyrrolidinedione core, a five-membered ring with two ketone groups. The urea group in this compound is directly attached to the heterocycle, whereas in the target compound, the urea bridges the oxazolidinone and 4-methoxyphenethyl groups. The pyrrolidinedione’s dual ketone groups may enhance hydrogen-bond acceptor capacity compared to the oxazolidinone’s single ketone .
Substituent Analysis
Methoxy vs. Chloro Groups
The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenethyl substituents contrast with the 3,5-dichlorophenyl group in the oxazolidinedione analog ().
Urea vs. Non-Urea Derivatives
The urea linkage in the target compound and the pyrrolidinedione derivative () may enhance hydrogen-bond donor/acceptor interactions with biological targets compared to non-urea analogs like the oxazolidinedione (). This could improve binding affinity but may also affect solubility.
Structural and Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
